

The M5 Receptor: A Pivotal Modulator of Dopamine Release

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Compound of Interest

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An In-depth Technical Guide for Researchers and Drug Development Professionals

The **M5** muscarinic acetylcholine receptor, a Gq-coupled receptor predominantly expressed on midbrain dopamine neurons, has emerged as a critical regulator of dopamine signaling.[1][2][3] [4][5] Its unique localization and significant influence on dopamine release and neuron excitability position it as a promising therapeutic target for a range of neuropsychiatric disorders, including schizophrenia and substance use disorders.[1][6][7] This guide provides a comprehensive overview of the **M5** receptor's role in dopamine modulation, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Quantitative Data on M5 Receptor-Mediated Dopamine Modulation

The following table summarizes the key quantitative findings from studies investigating the impact of **M5** receptor activation and inhibition on dopamine release and neuron activity.

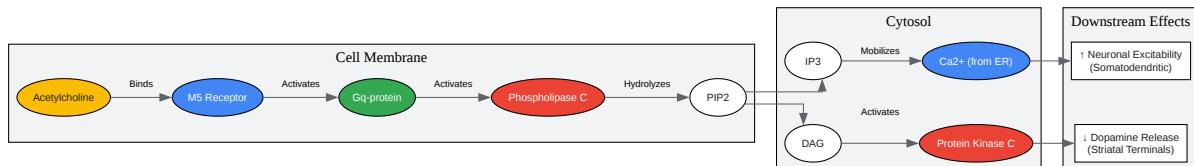
Experimental Model	Brain Region	Pharmacological Agent/Genetic Modification	Key Quantitative Finding	Reference
Wild-type mice brain slices	Dorsolateral Striatum	10 μ M Oxotremorine-M (Oxo-M)	Decreased evoked dopamine overflow to 44.7 \pm 5.1% of baseline. [1]	[1]
M5 knockout (KO) mice brain slices	Dorsolateral Striatum	10 μ M Oxo-M	Greater reduction in evoked dopamine release (15.8 \pm 3.9% of baseline) compared to wild-type mice. [1]	[1]
Wild-type mice brain slices	Dorsolateral Striatum	3 μ M Oxo-M	Reduced evoked dopamine release to 81.1 \pm 15.3% of baseline. [1]	[1]
M5 KO mice brain slices	Dorsolateral Striatum	3 μ M Oxo-M + VU0238429 (M5 PAM)	No enhancement of Oxo-M's effect (74.0 \pm 14.1% of baseline), unlike in wild-type. [1]	[1]

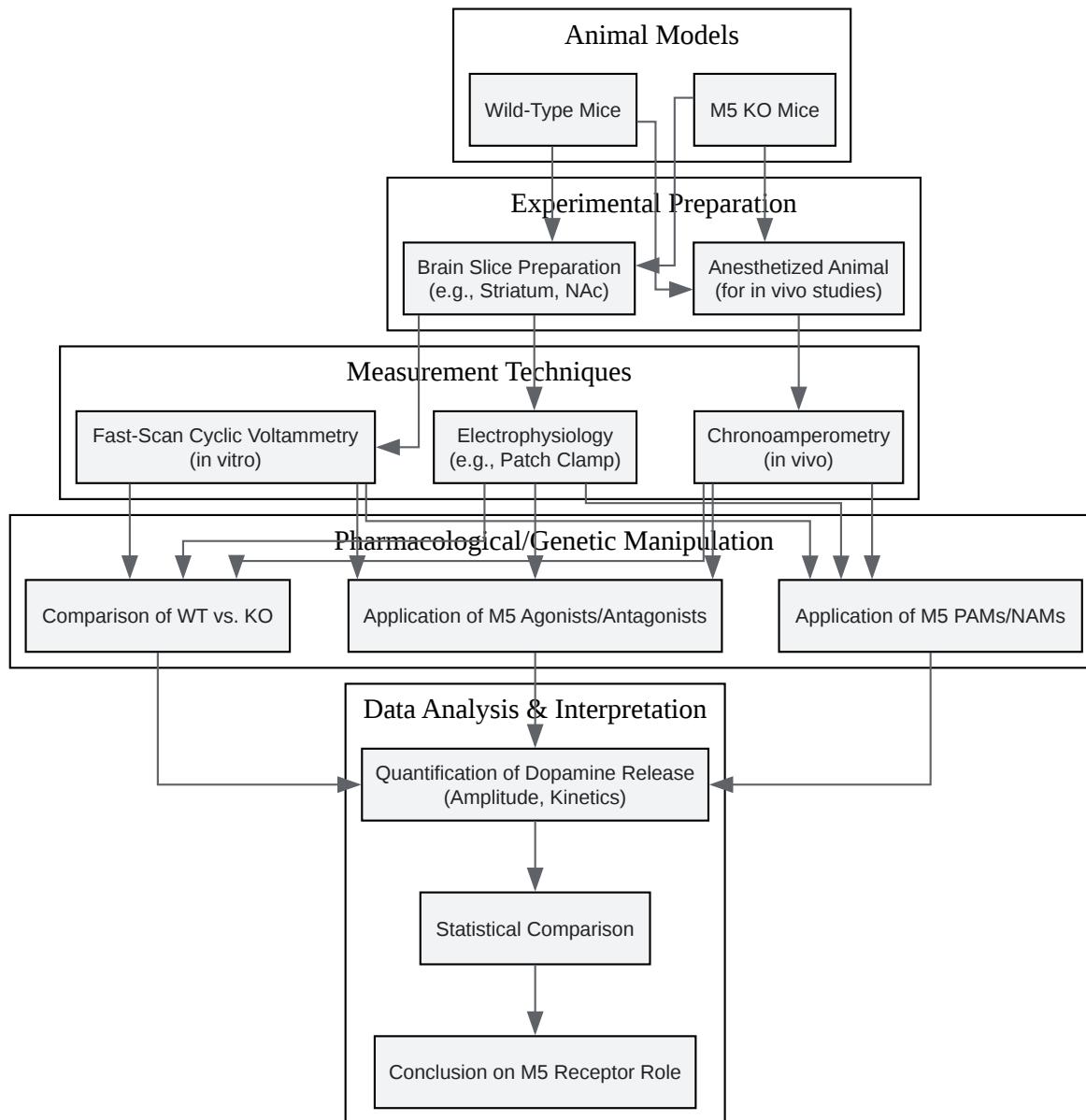
Wild-type mice brain slices	Nucleus	0.5 μ M Oxo-M	Potentiated single-pulse evoked	[8]
	Accumbens (NAc) Core		dopamine transients to 126 \pm 4% of baseline. [8]	
M5 KO mice brain slices	Nucleus	0.5 μ M Oxo-M	No effect on peak dopamine amplitude (94.1 \pm	[8]
	Accumbens (NAc) Core		5.2% of baseline).[8]	
M5 Heterozygous (HET) mice brain slices	Nucleus	0.5 μ M Oxo-M	Similar potentiation to wild-type (126 \pm 4% of baseline)	[8]
	Accumbens (NAc) Core		in the early phase, with no significant attenuation over time.[8]	
Male wild-type mice	Nucleus	Electrical stimulation	Nicotinic blocker reduced	[2]
	Accumbens		dopamine transients by 56 \pm 2% from baseline.[2]	
Male M5 KO mice	Nucleus	Electrical stimulation	Nicotinic blocker caused a smaller reduction in dopamine transients (46 \pm 1% from baseline)	[2]

compared to
wild-type.[\[2\]](#)

Core Signaling Pathway of the M5 Receptor on Dopamine Neurons

M5 receptors are Gq-protein coupled receptors.[\[6\]](#) Upon activation by acetylcholine, the **M5** receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release.



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